5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide
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Overview
Description
5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a 2-chlorophenyl group and a cyclopropyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or α-haloketones, in the presence of sulfur sources like elemental sulfur or thiourea.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 2-chlorophenyl group reacts with a halogenated thiophene intermediate in the presence of a palladium catalyst.
Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction, where a suitable cyclopropylating agent, such as diazomethane, reacts with the thiophene intermediate.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the thiophene reacts with an amine, such as cyclopropylamine, in the presence of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the thiophene ring to a dihydrothiophene. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where the chlorine atom in the 2-chlorophenyl group is replaced by other substituents. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, dihydrothiophenes
Substitution: Various substituted thiophenes
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine: Another thiophene derivative with similar structural features.
2-(2-chlorophenyl)-1,3-thiazole-4-carboxamide: A thiazole derivative with a 2-chlorophenyl group.
5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol: An oxadiazole derivative with a 2-chlorophenyl group.
Uniqueness
5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide is unique due to the presence of both the cyclopropyl and 2-chlorophenyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c15-11-4-2-1-3-10(11)12-7-8-13(18-12)14(17)16-9-5-6-9/h1-4,7-9H,5-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVCPERBYQNNKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(S2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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